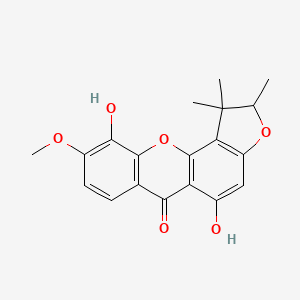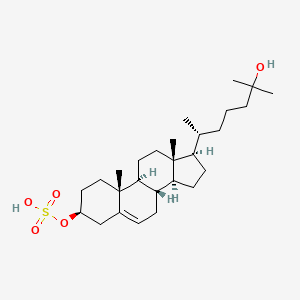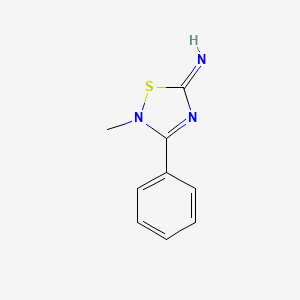
Dioxinodehydroeckol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxinodehydroeckol est un composé d'origine marine identifié pour ses propriétés neuroprotectrices potentielles. Il a été étudié pour son efficacité contre plusieurs troubles cérébraux, notamment la maladie d'Alzheimer, la maladie de Parkinson et la sclérose latérale amyotrophique . Ce composé est dérivé de l'algue brune comestible Ecklonia cava et s'est avéré prometteur dans diverses applications biologiques .
Méthodes De Préparation
Dioxinodehydroeckol est généralement extrait d'algues brunes marines, en particulier Ecklonia cava. Le processus d'extraction implique l'utilisation de solvants tels que l'éthanol pour isoler le composé des algues . Les voies de synthèse du this compound impliquent l'isolement des phlorotannins, une classe de polyphénols, des algues. Les méthodes de production industrielles sont encore en cours de recherche, mais l'accent est mis sur l'optimisation du processus d'extraction pour obtenir des quantités plus importantes du composé .
Analyse Des Réactions Chimiques
Dioxinodehydroeckol subit diverses réactions chimiques, notamment l'oxydation et la réduction. Il a été observé qu'il inhibait l'oxydation du LDL induite par Cu2±, ce qui indique son potentiel en tant qu'antioxydant . Les réactifs couramment utilisés dans ces réactions comprennent les ions cuivre et d'autres agents oxydants. Les principaux produits formés à partir de ces réactions sont des dérivés oxydés du this compound, qui conservent une partie de l'activité biologique du composé parent .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Neuroprotection : Il a été identifié comme un inhibiteur potentiel de plusieurs protéines cibles impliquées dans les maladies neurodégénératives.
Santé osseuse : Le composé améliore la différenciation des ostéoblastes, ce qui en fait un traitement potentiel de l'ostéoporose.
Activité antioxydante : Il présente de fortes propriétés antioxydantes, qui peuvent être bénéfiques pour prévenir les maladies liées au stress oxydatif.
Anti-inflammatoire : Le this compound a montré des effets anti-inflammatoires, qui peuvent être utiles dans le traitement de diverses affections inflammatoires.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec plusieurs cibles moléculaires. Il se lie au domaine kelch de Keap1, empêchant les interactions protéine-protéine entre Keap1 et Nrf2, facilitant ainsi l'action neuroprotectrice de Nrf2 . De plus, il améliore l'expression de phospho-Smad1/5/8, qui est impliqué dans la voie de signalisation de la protéine morphogénétique osseuse (BMP), favorisant la différenciation des ostéoblastes .
Applications De Recherche Scientifique
Dioxinodehydroeckol has a wide range of scientific research applications:
Neuroprotection: It has been identified as a potential inhibitor of multiple target proteins involved in neurodegenerative disorders.
Bone Health: The compound enhances osteoblast differentiation, making it a potential treatment for osteoporosis.
Antioxidant Activity: It exhibits strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory: This compound has shown anti-inflammatory effects, which can be useful in treating various inflammatory conditions.
Mécanisme D'action
The mechanism of action of dioxinodehydroeckol involves its interaction with multiple molecular targets. It binds to the kelch domain of Keap1, preventing the protein-protein interactions between Keap1 and Nrf2, thereby facilitating the neuroprotective action of Nrf2 . Additionally, it enhances the expression of phospho-Smad1/5/8, which is involved in the bone morphogenetic protein (BMP) signaling pathway, promoting osteoblast differentiation .
Comparaison Avec Des Composés Similaires
Le dioxinodehydroeckol est similaire à d'autres phlorotannins tels que l'eckol, le dieckol et le phlorofucofuroeckol-A. Ces composés présentent également des propriétés antioxydantes et neuroprotectrices . this compound est unique en sa capacité à interagir avec plusieurs protéines cibles impliquées dans les maladies neurodégénératives, ce qui en fait un composé plus polyvalent pour les applications thérapeutiques .
Propriétés
Numéro CAS |
639514-05-9 |
|---|---|
Formule moléculaire |
C18H10O9 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
[1,4]benzodioxino[2,3-a]oxanthrene-1,3,6,9,11-pentol |
InChI |
InChI=1S/C18H10O9/c19-6-1-8(21)14-11(3-6)26-17-13(24-14)5-10(23)16-18(17)27-15-9(22)2-7(20)4-12(15)25-16/h1-5,19-23H |
Clé InChI |
LBHQACSAGWCMAB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1O)OC3=C(O2)C4=C(C(=C3)O)OC5=CC(=CC(=C5O4)O)O)O |
SMILES canonique |
C1=C(C=C2C(=C1O)OC3=C(O2)C4=C(C(=C3)O)OC5=CC(=CC(=C5O4)O)O)O |
Synonymes |
eckstolonol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


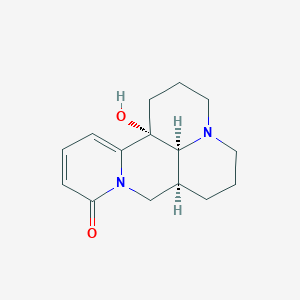
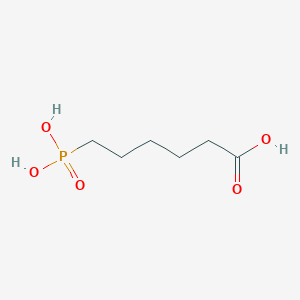
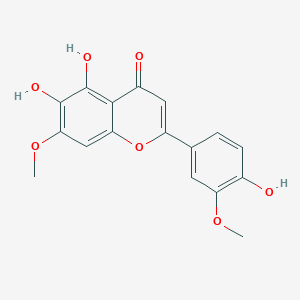

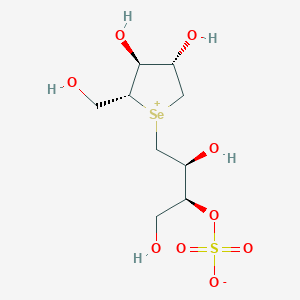

![(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1249856.png)

![[alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1249860.png)
